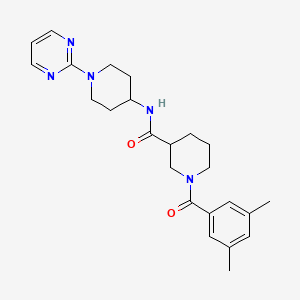
6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile, also known as PAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAC is a heterocyclic compound that contains a pyridine ring and an azetidine ring. The compound has shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic properties.
Mécanisme D'action
The mechanism of action of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes involved in tumor growth and inflammation. 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has also been shown to activate certain signaling pathways that are involved in cell death, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting the activity of enzymes involved in tumor growth. 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has also shown to exhibit a wide range of biological activities, making it a potential candidate for various therapeutic applications. However, one of the limitations of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is its limited solubility in water, which may affect its bioavailability and therapeutic efficacy.
Orientations Futures
There are several future directions for 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile research. One potential direction is the development of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile derivatives with improved solubility and bioavailability. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile and its potential therapeutic applications.
Conclusion:
In conclusion, 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has shown to exhibit antitumor, anti-inflammatory, and analgesic properties. While there are limitations to the compound, such as its limited solubility in water, there are several future directions for 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile research. With further investigation, 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile may prove to be a valuable candidate for various therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile involves the reaction of 2-cyano-3-(4-pyridinyl)acrylonitrile and phenylhydrazine in the presence of a catalyst. The reaction yields 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile as a white solid with a melting point of 186-188°C. The synthesis of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has shown to exhibit antitumor activity by inhibiting the growth of cancer cells. 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has also shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management.
Propriétés
IUPAC Name |
6-(2-phenylazetidin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-10-12-6-7-15(17-11-12)18-9-8-14(18)13-4-2-1-3-5-13/h1-7,11,14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQOIEVUIUGIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C2=CC=CC=C2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Difluorophenyl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazol-2-one](/img/structure/B7527689.png)



![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)

![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)


![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)